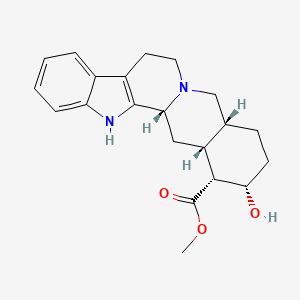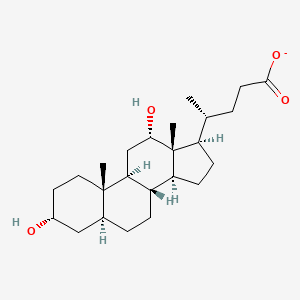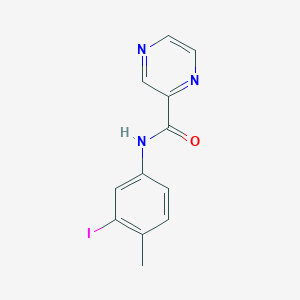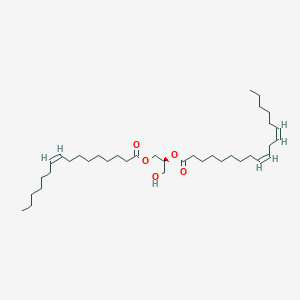
1-Palmitoleoyl-2-linoleoyl-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-palmitoleoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from a linoleic acid and a palmitoleic acid.
DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2], also known as DAG(16:1N7/18:2N6) or diacylglycerol(16:1/18:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/18:2(9Z, 12Z)) pathway. DG(16:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:2(9Z, 12Z)/18:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:2(9Z, 12Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:2(9Z, 12Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:2(9Z, 12Z)/20:3(8Z, 11Z, 14Z)) pathway.
科学的研究の応用
Crystallization and Polymorphic Transformation
A study by Bayés-García et al. (2013) investigated the crystallization and transformation of polymorphic forms of triacylglycerols (TAGs), focusing on trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol. The research highlighted how different thermal treatments influence the crystallization and polymorphic characteristics of these TAGs, shedding light on the conditions that favor the formation of stable and less stable polymorphic forms. This insight is crucial for industries where the physical properties of fats and oils, such as consistency and melting point, are vital, such as in food production and cosmetic manufacturing (Bayés-García et al., 2013).
Structural Characterization and Separation Techniques
The work of Nagai et al. (2011) provided a breakthrough in the enantiomeric separation of asymmetric TAGs using recycle high-performance liquid chromatography (HPLC) with a chiral column. This advancement not only paves the way for a deeper understanding of the structural characteristics of TAGs but also offers a refined method for separating specific TAG molecules, which is beneficial for both analytical purposes and the purification of specific TAGs for industrial applications (Nagai et al., 2011).
Lipid Accumulation and Health Implications
Ma et al. (2014) explored the inhibitory effects of specific molecular species of monogalactosyldiacylglycerols (MGDGs) on lipid accumulation in adipocytes. The findings of this study have potential implications in understanding and managing conditions associated with lipid metabolism, such as obesity and related metabolic disorders (Ma et al., 2014).
Synthesis and Industrial Applications
Wei et al. (2015) developed a method for synthesizing high purity 1,3-Dioleoyl-2-palmitoylglycerol (OPO), an important structured triglyceride for infant formula. The study not only contributes to improving the nutritional quality of infant formulas by replicating the fat composition found in human milk but also offers insights into the industrial production of TAGs (Wei et al., 2015).
特性
製品名 |
1-Palmitoleoyl-2-linoleoyl-sn-glycerol |
|---|---|
分子式 |
C37H66O5 |
分子量 |
590.9 g/mol |
IUPAC名 |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13-14,16-18,35,38H,3-10,12,15,19-34H2,1-2H3/b13-11-,16-14-,18-17-/t35-/m0/s1 |
InChIキー |
BHGPPCIWDXQOMA-IXDOJJAKSA-N |
異性体SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



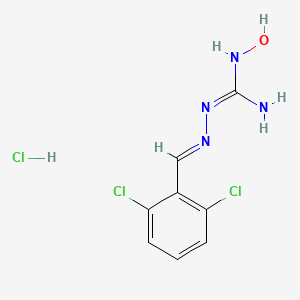
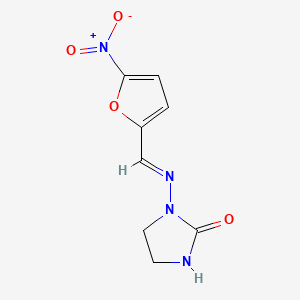

![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
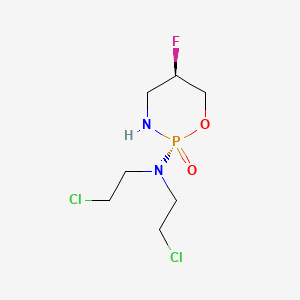
![3-Methyl-benzoic acid 4-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1242233.png)
![6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1242234.png)
![4-[(5-Chloro-1,3-benzothiazol-2-yl)thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1242237.png)
